2-[(2-methylbenzyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide
Overview
Description
2-[(2-methylbenzyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound that features a thioether linkage and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 2-methylbenzyl chloride with sodium thiolate to form the thioether intermediate. This intermediate is then reacted with N-(2-chloroethyl)morpholine in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often include solvents like dichloromethane or ethanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylbenzyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
2-[(2-methylbenzyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays to study enzyme interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylbenzyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thioether and morpholine moieties can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylbenzyl)thio]-N-[2-(4-nitrobenzyl)thio]acetamide
- N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide
- 1-(2-methylbenzyl)-2-thioacetamide
Uniqueness
2-[(2-methylbenzyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of both the thioether and morpholine functionalities, which confer distinct chemical reactivity and biological activity. The combination of these groups in a single molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-(2-morpholin-4-ylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-14-4-2-3-5-15(14)12-21-13-16(19)17-6-7-18-8-10-20-11-9-18/h2-5H,6-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSYUGKSYIVRSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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